三(3,5-二甲基-1-吡唑基)甲烷

描述

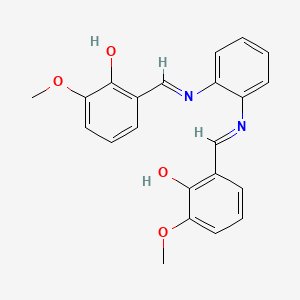

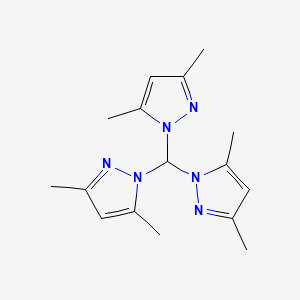

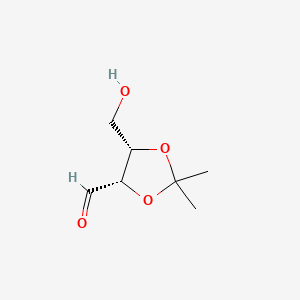

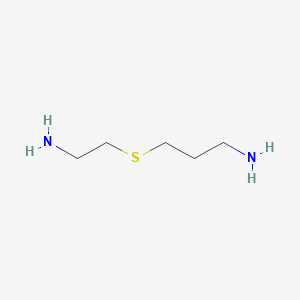

Tris(3,5-dimethyl-1-pyrazolyl)methane is a chemical compound with the molecular formula C16H22N6 . It appears as a white to off-white crystal .

Synthesis Analysis

The synthesis of Tris(3,5-dimethyl-1-pyrazolyl)methane has been reported in several studies. For instance, one study describes the preparation of a complex by reacting [Rh (CO)2 (μ-Cl)]2 with HC (pz′)3 in the presence of Tl [PF6] . Another study presents the synthesis of europium (III) complexes with two neutral scorpionate ligands: trispyrazolylmethane (HCPz3) and its methylated analog, tris (3,5-dimethyl-1-pyrazolyl)methane (HC (PzMe2)3) .Molecular Structure Analysis

The molecular structure of Tris(3,5-dimethyl-1-pyrazolyl)methane is characterized by a central carbon atom surrounded by three 3,5-dimethyl-1-pyrazolyl groups . The complex [Rh (CO)2 {HC (pz′)3}] [PF6] has a distorted square pyramidal structure with a κ3-HC (pz′)3 ligand .Chemical Reactions Analysis

Tris(3,5-dimethyl-1-pyrazolyl)methane has been used in various chemical reactions. For example, the tricarbonyl [Mn (CO)3 {HC (pz′)3}] [PF6] reacts with a range of P-, N- and C-donor ligands, L, in the presence of trimethylamine oxide to give [Mn (CO)2L {HC (pz′)3}]+ .Physical And Chemical Properties Analysis

Tris(3,5-dimethyl-1-pyrazolyl)methane has a molecular weight of 298.39 . It has a melting point range of 150 - 154 °C . It is a solid at 20 °C .科学研究应用

- Application : Tris(3,5-dimethyl-1-pyrazolyl)methane is used as a reagent in chemical synthesis . It’s often used in the formation of complex compounds due to its ability to act as a ligand, binding to a central metal atom to form a coordination complex .

- Method of Application : The compound is typically used in its solid form and can react with various substances under different conditions . For example, it can react with pyrazoles in the absence of solvent under varying conditions such as temperature, time, stoichiometry, and the reaction atmosphere .

- Results : The outcomes of these reactions can vary widely depending on the specific conditions and reactants used .

- Application : Tris(3,5-dimethyl-1-pyrazolyl)methane is used in crystallography, the study of crystal structures, due to its ability to form crystals .

- Method of Application : The compound is used in its solid form and its crystal structure is determined using X-ray crystallography .

- Results : The results provide detailed information about the arrangement of atoms within the crystal and the chemical bonds that hold the atoms together .

Chemical Synthesis

Crystallography

- Application : Tris(3,5-dimethyl-1-pyrazolyl)methane is used as a catalyst in organic transformations . It has been reported as a catalyst precursor for various reactions such as oxidation, hydroformylation, hydrogenation, alkane hydroxylation, benzene carbonylation, olefin polymerization, nitrene transfer reactions, nitroaldol condensation, azide-alkyne cycloaddition, and Heck C–C coupling .

- Method of Application : The compound is used in its solid form and reacts with various substances under different conditions . For example, it can react with benzaldehyde and nitromethane or nitroethane in aqueous medium to afford 2-nitro-1-phenylethanol or 2-nitro-1-phenylpropanol .

- Results : The outcomes of these reactions can vary widely depending on the specific conditions and reactants used .

- Application : Tris(3,5-dimethyl-1-pyrazolyl)methane is used in coordination chemistry, specifically in the synthesis of manganese carbonyl complexes .

- Method of Application : The compound reacts with a range of P-, N- and C-donor ligands in the presence of trimethylamine oxide to give various complexes .

- Results : The results provide detailed information about the structure and properties of the resulting complexes .

Catalysis

Coordination Chemistry

- Application : Tris(3,5-dimethyl-1-pyrazolyl)methane may be used in the production of food, drugs, pesticides, or biocidal products .

- Method of Application : The specific methods of application would depend on the product being produced .

- Results : The outcomes would vary based on the specific product and its intended use .

- Application : Tris(3,5-dimethyl-1-pyrazolyl)methane is used as a catalyst in a range of organic transformations . It has been reported as a catalyst precursor for reactions such as carbene or nitrene C–H insertion, polymerization, and carbonyl derivatizations .

- Method of Application : The compound is used in its solid form and reacts with various substances under different conditions .

- Results : The outcomes of these reactions can vary widely depending on the specific conditions and reactants used .

Food, Drug, Pesticide or Biocidal Product Use

Catalysis in Organic Transformations

属性

IUPAC Name |

1-[bis(3,5-dimethylpyrazol-1-yl)methyl]-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6/c1-10-7-13(4)20(17-10)16(21-14(5)8-11(2)18-21)22-15(6)9-12(3)19-22/h7-9,16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKUMKYWINNWLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402342 | |

| Record name | 1,1',1''-Methanetriyltris(3,5-dimethyl-1H-pyrazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(3,5-dimethyl-1-pyrazolyl)methane | |

CAS RN |

28791-97-1 | |

| Record name | 1,1',1''-Methanetriyltris(3,5-dimethyl-1H-pyrazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[[(2S)-1-oxo-2-(4-oxo-1,2,3-benzotriazin-3-yl)propyl]amino]hexanoic acid](/img/structure/B1228853.png)

![6-Amino-2-[[3-amino-2-[[3-[[3-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-hydroxypropanoyl]amino]propanoyl]amino]-9-[[2-[3-[4-(diaminomethylideneamino)butylamino]propylamino]-2-oxoethyl]amino]-7-hydroxy-9-oxononanoic acid](/img/structure/B1228858.png)

![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-trimethylsilylpyrimidine-2,4-dione](/img/structure/B1228862.png)

![ethyl 4-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}piperidine-1-carboxylate](/img/structure/B1228865.png)

![ethyl 5-[(thien-2-ylacetyl)amino]-1-{2-[(thien-2-ylacetyl)oxy]ethyl}-1H-pyrazole-4-carboxylate](/img/structure/B1228869.png)